4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
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Overview
Description
4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with various functional groups
Preparation Methods
The synthesis of 4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine typically involves multiple steps. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 6-(morpholin-4-yl)-N-phenyl-1,3,5-triazine-2,4-diamine under specific conditions to yield the final product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine core.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine include:
4-Benzoylmorpholine: This compound has a similar morpholine and phenyl structure but lacks the triazine core.
p-(dimethylamino)benzylidene-derived push–pull polyenes: These compounds share the dimethylamino and benzylidene groups but differ in their overall structure and properties
The uniqueness of this compound lies in its specific combination of functional groups and the triazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26N8O |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H26N8O/c1-29(2)19-10-8-17(9-11-19)16-23-28-21-25-20(24-18-6-4-3-5-7-18)26-22(27-21)30-12-14-31-15-13-30/h3-11,16H,12-15H2,1-2H3,(H2,24,25,26,27,28)/b23-16+ |
InChI Key |
YFSJBDFZVOADNW-XQNSMLJCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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